6-Bromo-2H-thiochromene-3-carboxylic acid
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Description
“6-Bromo-2H-thiochromene-3-carboxylic acid” is a chemical compound with the CAS Number: 2567502-87-6 . It has a molecular weight of 271.13 . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of thiochromone derivatives, which includes “this compound”, has been discussed in several studies . Classical methods for the synthesis of the thiochromone system involve the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid and cyclization of acrylates obtained from thiophenols and propiolates .Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code for the compound is 1S/C10H7BrO2S/c11-8-1-2-9-6 (4-8)3-7 (5-14-9)10 (12)13/h1-4H,5H2, (H,12,13) .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 271.13 .Scientific Research Applications
Palladium-Catalyzed Reactions
6-Bromo-2H-thiochromene-3-carboxylic acid is employed in palladium-catalyzed reactions to achieve perarylation of thiophene and furan carboxylic acids, demonstrating its versatility in forming tetraarylated products. This process involves the cleavage of C-H bonds and decarboxylation, resulting in compounds that are potentially useful for further chemical modifications and pharmaceutical development (Nakano et al., 2008).
Bromocyclization and Derivative Synthesis
The compound is central to methods involving the bromocyclization of styrene-type carboxylic acids. This process leads to the synthesis of enantioselective 3,4-dihydroisocoumarins, which are valuable intermediates for constructing various biologically important derivatives. These derivatives hold promise in medicinal chemistry for their potential applications in drug discovery and development (Chen et al., 2012).
Microwave-Assisted Synthesis
A significant application of this compound is in the microwave-assisted synthesis of chromone-based compounds. This optimized synthetic route results in high yields and purity of chromone-2-carboxylic acids, facilitating the rapid development of libraries for multitarget-directed ligands. The method stands out for its efficiency, safety, and cost-effectiveness, demonstrating the compound's role in accelerating the discovery of new therapeutic agents (Cagide et al., 2019).
Electrocatalytic Carboxylation
In the context of green chemistry, this compound is involved in electrocatalytic carboxylation processes. This application underscores the compound's role in sustainable chemistry practices, where it aids in the conversion of carbon dioxide into valuable carboxylic acids using ionic liquids. The process highlights an innovative approach to utilizing CO2, a greenhouse gas, as a feedstock for chemical synthesis (Feng et al., 2010).
Properties
IUPAC Name |
6-bromo-2H-thiochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMVNZVQYZWCCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(S1)C=CC(=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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